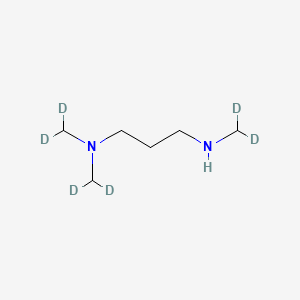
n,n,n'-Trimethyl-d6-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n,n’-Trimethyl-d6-1,3-propanediamine: is a deuterium-labeled version of n,n,n’-Trimethyl-1,3-propanediamine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling makes it a valuable tool for studying pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of n,n,n’-Trimethyl-d6-1,3-propanediamine typically involves the reaction of deuterated trimethylamine with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling throughout the process .
Análisis De Reacciones Químicas
Types of Reactions: n,n,n’-Trimethyl-d6-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry: n,n,n’-Trimethyl-d6-1,3-propanediamine is used as a stable isotope-labeled compound in various chemical studies. It helps in tracing reaction pathways and understanding the mechanisms of chemical reactions .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium labeling allows for precise tracking of the compound within biological systems .
Medicine: In pharmacology, it is used to study the pharmacokinetics and pharmacodynamics of drugs. The deuterium labeling helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals .
Industry: In industrial applications, it is used in the synthesis of various chemicals and materials. Its unique properties make it valuable in the production of high-performance materials .
Mecanismo De Acción
The mechanism of action of n,n,n’-Trimethyl-d6-1,3-propanediamine involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the pharmacokinetic and metabolic profiles of drugs. This compound can interact with enzymes and receptors, altering their activity and function .
Comparación Con Compuestos Similares
- n,n,n’-Trimethyl-1,3-propanediamine
- n,n,n’-Trimethyl-1,3-diaminopropane
- (3-Dimethylaminopropyl)methylamine
Comparison: n,n,n’-Trimethyl-d6-1,3-propanediamine is unique due to its deuterium labeling. This labeling provides distinct advantages in scientific research, particularly in the study of pharmacokinetics and metabolic pathways. The deuterium atoms make the compound more stable and allow for precise tracking in various applications .
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
122.24 g/mol |
Nombre IUPAC |
N,N',N'-tris(dideuteriomethyl)propane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3/i1D2,2D2,3D2 |
Clave InChI |
SORARJZLMNRBAQ-NMFSSPJFSA-N |
SMILES isomérico |
[2H]C([2H])NCCCN(C([2H])[2H])C([2H])[2H] |
SMILES canónico |
CNCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
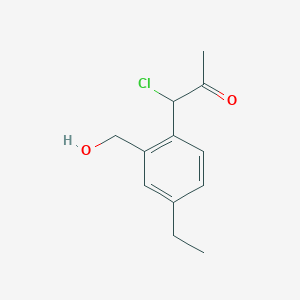
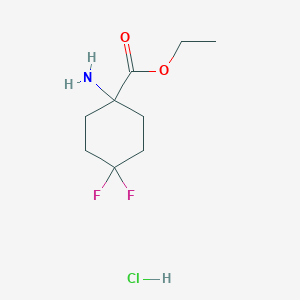
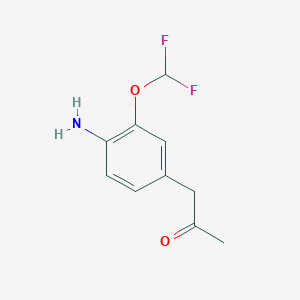
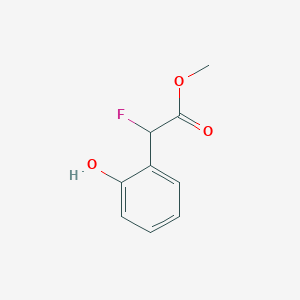

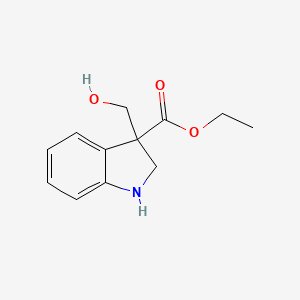

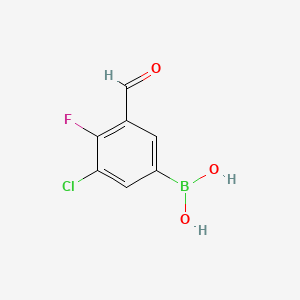

![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)


